molecular formula C14H22N2O B14174450 (R)-2-(Diethylamino)-N-(1-phenylethyl)acetamide CAS No. 36359-53-2

(R)-2-(Diethylamino)-N-(1-phenylethyl)acetamide

Cat. No.: B14174450
CAS No.: 36359-53-2
M. Wt: 234.34 g/mol
InChI Key: ZJEFTFVSZKSNPH-GFCCVEGCSA-N
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Description

®-2-(Diethylamino)-N-(1-phenylethyl)acetamide is a chiral amide compound with potential applications in various fields including medicinal chemistry and organic synthesis. The compound features a diethylamino group, a phenylethyl group, and an acetamide moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide can be achieved through several routes. One common method involves the reaction of ®-1-phenylethylamine with diethylaminoacetyl chloride under Schotten-Baumann conditions . This reaction typically requires a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

®-2-(Diethylamino)-N-(1-phenylethyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the reagents used.

Scientific Research Applications

®-2-(Diethylamino)-N-(1-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-(Diethylamino)-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylethyl group can engage in hydrophobic interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(Diethylamino)-N-(1-phenylethyl)acetamide: The enantiomer of the compound with similar chemical properties but different biological activities.

    N-(1-Phenylethyl)acetamide: Lacks the diethylamino group, resulting in different reactivity and applications.

    2-(Diethylamino)acetamide: Lacks the phenylethyl group, affecting its hydrophobic interactions and applications.

Uniqueness

®-2-(Diethylamino)-N-(1-phenylethyl)acetamide is unique due to its chiral nature and the presence of both diethylamino and phenylethyl groups

Properties

CAS No.

36359-53-2

Molecular Formula

C14H22N2O

Molecular Weight

234.34 g/mol

IUPAC Name

2-(diethylamino)-N-[(1R)-1-phenylethyl]acetamide

InChI

InChI=1S/C14H22N2O/c1-4-16(5-2)11-14(17)15-12(3)13-9-7-6-8-10-13/h6-10,12H,4-5,11H2,1-3H3,(H,15,17)/t12-/m1/s1

InChI Key

ZJEFTFVSZKSNPH-GFCCVEGCSA-N

Isomeric SMILES

CCN(CC)CC(=O)N[C@H](C)C1=CC=CC=C1

Canonical SMILES

CCN(CC)CC(=O)NC(C)C1=CC=CC=C1

Origin of Product

United States

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